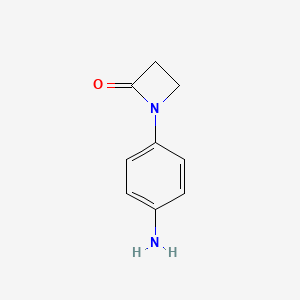

1-(4-Aminophenyl)azetidin-2-one

Vue d'ensemble

Description

Molecular Structure Analysis

The molecular weight of 1-(4-Aminophenyl)azetidin-2-one is 162.19 g/mol . Its IUPAC name is 1-(4-aminophenyl)azetidin-2-one and its InChI code is 1S/C9H10N2O/c10-7-1-3-8(4-2-7)11-6-5-9(11)12/h1-4H,5-6,10H2 .

Chemical Reactions Analysis

While there are papers discussing the chemical reactions of azetidin-2-one compounds , specific chemical reactions involving 1-(4-Aminophenyl)azetidin-2-one are not explicitly mentioned in the retrieved papers.

Physical And Chemical Properties Analysis

Applications De Recherche Scientifique

Synthesis and Utility as a Chemical Building Block

1-(4-Aminophenyl)azetidin-2-one, as a type of azetidin-2-one, has been recognized for its potential in synthesizing a variety of biologically significant compounds. Due to the strain energy associated with its four-membered cyclic lactam structure, it serves as an effective building block for creating aromatic beta-amino acids, peptides, polyamines, polyamino alcohols, amino sugars, and polyamino ethers. This versatility is attributed to the 'beta-lactam synthon methods', where the selective bond cleavage of the strained ring enables the creation of diverse synthetic target molecules (Deshmukh et al., 2004).

Development of Antimicrobial and Antitumor Agents

Several studies have demonstrated the application of azetidin-2-ones in developing antimicrobial and antitumor agents. For instance, certain derivatives of 1-(4-Aminophenyl)azetidin-2-one showed significant antibacterial, antifungal, analgesic, and anti-inflammatory activities (Shanmugapandiyan et al., 2010). Another study identified compounds based on 1-(4-Aminophenyl)azetidin-2-one structure that exhibited potent antiproliferative effects in breast cancer cells and disrupted microtubular structures, indicating their potential as anticancer agents (Greene et al., 2016).

Role in Novel Analgesic and Anti-Inflammatory Agents

Research has also explored the use of azetidin-2-one derivatives in developing novel analgesic and anti-inflammatory agents. A study on novel 1-(2-(1H-benzimidazol-2-yl)phenyl)-3-chloro-4-(Un/substitutedphenyl)azetidin-2-ones reported that some compounds exhibited potent analgesic and anti-inflammatory activities, showing potential for therapeutic applications (Chhajed & Upasani, 2012; Chhajed & Upasani, 2016).

Contributions to Diverse Chemical Syntheses

Further, azetidin-2-ones have been utilized in the synthesis of a range of structurally diverse compounds. This includes their use in asymmetric synthesis for creating bicyclic azetidin-2-ones and in the formation of novel azetidin-2-one compounds with antimicrobial activities (Van Brabandt et al., 2006; Saeed et al., 2020).

Potential in Drug Discovery and Development

The compound's applicability extends to drug discovery and development. Its role in the synthesis of azetidin-2-ones with varied biological activities, including antimicrobial and anticancer properties, highlights its importance in medicinal chemistry (Arya et al., 2014; Olazarán et al., 2017).

Safety And Hazards

Orientations Futures

Spiro-heterocycles like spiro-azetidin-2-one have received special attention in medicinal chemistry because of their promising biological activity . Therefore, future research may focus on the development of synthetic methodologies for the construction of spirocyclic compounds and the exploration of their biological and pharmacological activities .

Propriétés

IUPAC Name |

1-(4-aminophenyl)azetidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O/c10-7-1-3-8(4-2-7)11-6-5-9(11)12/h1-4H,5-6,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZYOSBHMMCZFBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C1=O)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Aminophenyl)azetidin-2-one | |

CAS RN |

1700315-51-0 | |

| Record name | 1-(4-aminophenyl)azetidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Bromo-6-[(4-methoxyphenyl)methoxy]-2-methylpyrimidine](/img/structure/B1381016.png)

![4-[5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]aniline hydrochloride](/img/structure/B1381019.png)

![6-Aminobenzo[c]isothiazole](/img/structure/B1381021.png)

![5-[(Pyrrolidin-1-yl)methyl]thiophene-2-carboxylic acid hydrochloride](/img/structure/B1381029.png)

![[1-(propan-2-yl)-1H-1,2,4-triazol-5-yl]methanamine dihydrochloride](/img/structure/B1381036.png)

![[1-(Bromomethyl)cyclopentyl]methanamine hydrobromide](/img/structure/B1381038.png)

![2-amino-N-[2-(2-methoxyphenyl)ethyl]acetamide hydrochloride](/img/structure/B1381039.png)